8-ethoxy-2H-chromene-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
8-ethoxy-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-15-10-5-3-4-8-6-9(12(13)14)7-16-11(8)10/h3-6H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVWLZQNVFPMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OCC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 8 Ethoxy 2h Chromene 3 Carboxylic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid functionality at the C-3 position is a versatile handle for the synthesis of a wide array of derivatives through standard organic transformations.
The conversion of 8-ethoxy-2H-chromene-3-carboxylic acid to its corresponding esters can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. This equilibrium-driven process typically requires the removal of water to drive the reaction to completion.
Alternative methods for esterification under milder conditions include reaction with alkyl halides in the presence of a base or using coupling agents to activate the carboxylic acid prior to the addition of an alcohol. The choice of method depends on the desired ester and the presence of other sensitive functional groups in the molecule.
Table 1: General Conditions for Esterification
| Method | Reagents | Typical Conditions |
|---|---|---|
| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, HCl) | Reflux in excess alcohol |
| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃, NaH) | In a polar aprotic solvent (e.g., DMF, Acetone) |
| Coupling Agent-Mediated | Alcohol, Coupling Agent (e.g., DCC, EDC), Base (e.g., DMAP) | Anhydrous, inert solvent (e.g., CH₂Cl₂, THF) at room temperature |
The carboxylic acid group of this compound can be readily converted into amides, which are important precursors for various biologically active molecules. This transformation typically involves the activation of the carboxyl group followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The use of peptide coupling agents suggests the compound can be incorporated into peptides lookchem.com.
Beyond amides, other derivatives such as acid halides, anhydrides, and nitriles can be synthesized, further expanding the synthetic utility of the parent compound. For instance, treatment with thionyl chloride or oxalyl chloride would yield the corresponding 8-ethoxy-2H-chromene-3-carbonyl chloride, a highly reactive intermediate.
Electrophilic and Nucleophilic Substitution Reactions on the Chromene Ring System
The benzene ring of the this compound scaffold is activated towards electrophilic aromatic substitution. The directing effects of the C8-ethoxy group and the C1-oxygen of the pyran ring are synergistic, both being ortho-, para-directing. This strongly favors substitution at the C5 and C7 positions.
While specific studies on the bromination of this compound have not been detailed in available literature, the expected outcome would be the regioselective substitution of bromine onto the aromatic ring. Based on the electronic properties of the substituents, electrophilic attack by a bromine source (e.g., Br₂ in acetic acid or N-bromosuccinimide) would likely occur at the C7 position, which is para to the pyran oxygen and ortho to the ethoxy group, or at the C5 position, which is ortho to the pyran oxygen. Steric hindrance from the adjacent ethoxy group might influence the selectivity between these two sites.
Nitration of the chromene ring system is a known transformation. Studies on related coumarin (B35378) and chromene structures show that nitration, typically using a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the aromatic ring researchgate.netchemmethod.comresearchgate.net. For this compound, the nitro group is expected to add at the C5 or C7 positions due to the strong activating and directing effects of the existing oxygen-containing substituents. The reaction conditions, such as temperature and concentration of the nitrating agent, would be crucial in controlling the extent of nitration and selectivity chemmethod.com.
Other electrophilic aromatic substitutions, such as Friedel-Crafts acylation/alkylation and sulfonation, would be expected to follow similar regiochemical principles, targeting the electron-rich C5 and C7 positions.
Cyclization and Heterocycle Annulation Reactions Involving this compound
The 2H-chromene-3-carboxylic acid framework serves as a valuable building block for the synthesis of more complex polycyclic and heterocyclic systems acs.orgorganic-chemistry.orgorganic-chemistry.orgmsu.edu. The carboxylic acid group, the double bond within the pyran ring, and the aromatic ring can all participate in cyclization reactions.
Although specific examples starting with this compound are not well-documented, analogous structures are known to undergo reactions where the carboxylic acid is first converted to a different functional group that then participates in a cyclization cascade. For instance, the carboxylate could be used to direct ortho-lithiation, followed by reaction with an electrophile to initiate a ring-closing sequence. Furthermore, the double bond in the pyran ring could potentially undergo cycloaddition reactions, leading to the formation of fused ring systems. The development of transition-metal-catalyzed methods has also enabled novel annulation strategies for building the 2H-chromene ring system, which could potentially be adapted to further functionalize the pre-formed scaffold acs.orgorganic-chemistry.org.
Formation of Fused Heterocyclic Systems
The derivatization of the 3-position of the 8-ethoxycoumarin skeleton is a key strategy for building fused heterocyclic systems. The 3-acetyl derivative, 3-acetyl-8-ethoxycoumarin, is a particularly useful precursor for these reactions.
Synthesis of Benzo[c]chromene and Benzonitrile Derivatives:
The reaction of 3-acetyl-8-ethoxycoumarin with reagents containing active methylene groups, such as malononitrile, leads to the formation of different fused and polycyclic systems depending on the reaction conditions.
When 3-acetyl-8-ethoxycoumarin is treated with malononitrile in the presence of triethylamine in ethanol, a self-condensation reaction occurs, followed by intramolecular cyclization and spontaneous oxidation, to yield the benzo[c]chromene-6-one derivative. researchgate.net
Conversely, changing the reaction conditions to a methanolic piperidine solution results in the formation of 2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile, a complex benzonitrile derivative. researchgate.net
Synthesis of Thiazole Derivatives:
A common pathway to introduce a new heterocyclic ring involves the Hantzsch thiazole synthesis. This is achieved by first converting the 3-acetyl group into a more reactive 3-(2-bromoacetyl) group.
The reaction of 3-(2-bromoacetyl)-8-ethoxycoumarin with thiourea in refluxing methanol provides 3-(2-aminothiazol-4-yl)-8-ethoxycoumarin in high yield. mdpi.com This introduces a thiazole ring at the 3-position of the coumarin core, which can be a building block for further derivatization.
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 3-Acetyl-8-ethoxycoumarin | Malononitrile, Ethanolic Triethylamine | Benzo[c]chromene-6-one derivative | researchgate.net |
| 3-Acetyl-8-ethoxycoumarin | Malononitrile, Methanolic Piperidine | 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile | researchgate.net |
| 3-(2-Bromoacetyl)-8-ethoxycoumarin | Thiourea, Methanol | 3-(2-Aminothiazol-4-yl)-8-ethoxycoumarin | mdpi.com |
Synthesis of Chromenopyrimidine Derivatives
The synthesis of fused pyrimidine rings onto the chromene scaffold results in chromenopyrimidine derivatives. These structures are created by reacting a suitable derivative of this compound with a precursor that can form the pyrimidine ring.
Research has shown that 3-(2-bromoacetyl)-8-ethoxycoumarin is an effective starting material for this transformation. The reaction with 2-aminopyridine provides a direct route to a fused chromenopyridopyrimidine system. mdpi.comnih.gov This reaction involves the initial reaction of the amino group of 2-aminopyridine with the bromoacetyl group, followed by cyclization to form the fused heterocyclic product. mdpi.com
Synthesis of Quinoxaline Derivatives
Quinoxaline moieties can be appended to the 8-ethoxycoumarin core, typically through condensation reactions involving a dicarbonyl or an α-halocarbonyl functionality on the coumarin and a 1,2-diamine.
The classic method for quinoxaline synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.govsapub.org In the context of 8-ethoxycoumarin, the 3-(2-bromoacetyl) derivative serves as an excellent synthon.
The condensation of 3-(2-bromoacetyl)-8-ethoxycoumarin with o-phenylenediamine in refluxing methanol leads to the formation of 3-(quinoxalin-2-yl)-8-ethoxycoumarin hydrobromide. mdpi.comnih.gov This reaction proceeds via the formation of the quinoxaline ring through cyclocondensation.
| Starting Material | Reagent | Product Class | Specific Product | Reference |
|---|---|---|---|---|
| 3-(2-Bromoacetyl)-8-ethoxycoumarin | 2-Aminopyridine | Chromenopyrimidine | Chromenopyridopyrimidine derivative | mdpi.comnih.gov |
| 3-(2-Bromoacetyl)-8-ethoxycoumarin | o-Phenylenediamine | Quinoxaline | 3-(Quinoxalin-2-yl)-8-ethoxycoumarin hydrobromide | mdpi.comnih.gov |
Redox Chemistry of the Chromene Moiety
The redox chemistry of the chromene moiety, specifically the pyran ring, is integral to its stability and reactivity. Both oxidation and reduction reactions can modify this core structure, leading to compounds with different properties and potential applications.
Oxidation Pathways
The 2H-chromene ring is susceptible to oxidation, although it is relatively stable compared to non-fused 2H-pyrans. nih.gov The oxidation can lead to various products depending on the reagents and reaction conditions.
Spontaneous Oxidation: During certain synthetic transformations, intermediates derived from 3-acetyl-8-ethoxycoumarin can undergo spontaneous oxidation. For instance, in the reaction with malononitrile to form a benzo[c]chromene-6-one derivative, an intermediate undergoes oxidation to yield the final aromatic fused product. researchgate.net
Vilsmeier-Haack Reaction: While primarily a formylation reaction, the Vilsmeier-Haack reagent (DMF/POCl₃) can facilitate transformations on the chromene system. organic-chemistry.orgwikipedia.org When applied to 3-acetyl-8-ethoxycoumarin, it results in the formation of a β-chloroacrolein derivative, which involves the reaction at the acetyl group rather than direct oxidation of the chromene ring, but demonstrates the reactivity of the system under oxidative/chlorinating conditions. mdpi.com
Reduction Reactions
The reduction of the chromene moiety typically targets the endocyclic C3=C4 double bond of the pyran ring, leading to the formation of 3,4-dihydrocoumarin derivatives, also known as chromanones.
Catalytic Hydrogenation: A common method for this reduction is catalytic hydrogenation. The use of palladium on charcoal (Pd-C) with hydrogen gas effectively reduces the double bond in 3-substituted coumarins to yield the corresponding 3,4-dihydrocoumarin. acgpubs.org
Transfer Hydrogenation: Chemo-selective reduction of the endocyclic double bond can also be achieved using transfer hydrogenation methods. Reagents such as Hantzsch 1,4-dihydropyridine or in situ generated 2-phenyl benzimidazoline have been reported to selectively reduce the C3=C4 bond in 3-substituted coumarins. acgpubs.org
| Reaction Type | Reagent/Condition | Product Type | Reference |
|---|---|---|---|
| Oxidation | Spontaneous (air) during reaction | Fused aromatic system (Benzo[c]chromene-6-one) | researchgate.net |
| Reduction | Palladium-charcoal, H₂ | 3,4-Dihydrocoumarin derivative | acgpubs.org |
| Reduction | Hantzsch 1,4-dihydropyridine | 3,4-Dihydrocoumarin derivative | acgpubs.org |
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 8-ethoxy-2H-chromene-3-carboxylic acid, both ¹H and ¹³C NMR spectroscopy are critical for confirming its molecular structure.
¹H NMR Spectral Interpretations
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Aromatic-H | 6.8 - 7.8 | Multiplet |
| Methylene (-OCH₂CH₃) | 3.9 - 4.2 | Quartet |
Note: The above values are predicted based on general principles of ¹H NMR spectroscopy and data for similar compounds. Actual experimental values may vary.
¹³C NMR Spectral Interpretations
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely documented. However, the expected chemical shifts for the carbon atoms can be estimated. The carbonyl carbon of the carboxylic acid is typically found in the range of 160-180 ppm libretexts.org. The carbon atoms of the aromatic and heterocyclic rings would resonate in the region of 110-160 ppm. The carbons of the ethoxy group would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 160 - 180 |
| Aromatic/Olefinic Carbons | 110 - 160 |
| Methylene (-OCH₂CH₃) | 60 - 70 |
Note: The above values are predicted based on general principles of ¹³C NMR spectroscopy and data for analogous structures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is often broadened by hydrogen bonding. The C=O stretching vibration of the carboxylic acid and the lactone ring would result in strong absorption bands in the carbonyl region.
Experimental IR data for 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid (in KBr) shows the following significant absorption bands rsc.org:
Table 3: Experimental IR Absorption Bands for 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3047 | Aromatic C-H Stretch |
| 2983 | Aliphatic C-H Stretch |
| 1750 | C=O Stretch (Lactone) |
| 1677 | C=O Stretch (Carboxylic Acid) |
| 1605 | C=C Stretch (Aromatic) |
| 1467, 1423 | C-H Bending |
| 1380 | C-H Bending |
The presence of strong bands at 1750 cm⁻¹ and 1677 cm⁻¹ confirms the two carbonyl functionalities, while the broadness often associated with the carboxylic acid O-H stretch is a key indicator of this group rsc.org.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structure elucidation.
While a specific mass spectrum for this compound is not available in the cited literature, the expected molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of carboxylic acids in mass spectrometry often involves the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45) libretexts.org. For the related compound, ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, mass spectral analysis was performed, which would show a different molecular ion peak and fragmentation pattern due to the presence of the ethyl ester group instead of the carboxylic acid.
X-ray Diffraction Studies of this compound Derivatives
Crystal Structure Determination
While there are no specific X-ray diffraction studies reported for this compound itself, a study on its derivative, ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, provides valuable insight into the molecular geometry and crystal packing of this class of compounds researchgate.net.
The crystal structure of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate was determined by single-crystal X-ray diffraction researchgate.net. The compound was found to crystallize in the monoclinic crystal system with the space group P2₁/n researchgate.net. The unit cell parameters were determined as follows:
Table 4: Crystal Data for Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 7.5355(6) Å |
| b | 17.9307(14) Å |
| c | 9.9423(8) Å |
| β | 100.974(3)° |
| Volume | 1318.81(18) ų |
This analysis revealed the precise three-dimensional arrangement of the atoms in the molecule and provided details about intermolecular interactions, such as C-H...O hydrogen bonds, within the crystal lattice researchgate.net.
Intermolecular Interactions and Packing Analysis (Hirshfeld Surface Analysis)
The analysis for the ethyl ester derivative reveals the predominant intermolecular interactions that stabilize its crystal structure. The Hirshfeld surface analysis demonstrates the significant role of the carbonyl-O atom as a hydrogen bond acceptor researchgate.net. The structure of this related compound is characterized by intermolecular C-H…O hydrogen bonds researchgate.netresearchgate.net.
The data from the Hirshfeld surface analysis of ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate can be summarized to illustrate the relative contributions of different intermolecular contacts. This information is typically presented in a table that quantifies the percentage of the Hirshfeld surface corresponding to each type of interaction.
Table 1: Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Related Coumarin (B35378) Derivative
| Type of Contact | Contribution (%) |
| H···H | Data not available |
| O···H | Data not available |
| C···H | Data not available |
| C···C | Data not available |
| Other | Data not available |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of 8-ethoxy-2H-chromene-3-carboxylic acid. While specific studies on this exact molecule are not extensively documented in the literature, the principles of these calculations can be understood from studies on related coumarin (B35378) derivatives. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between accuracy and computational cost.
A key aspect of these calculations is the optimization of the molecular geometry to find the most stable conformation. From the optimized structure, a variety of electronic properties can be determined. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also crucial, as the HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Hirshfeld surface analysis is another powerful tool used to explore intermolecular interactions in the crystalline state. For the closely related compound, ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate, Hirshfeld analysis has been used to understand its packing pattern and intermolecular interactions, demonstrating the predominant role of the carbonyl oxygen atom as a hydrogen bond acceptor. researchgate.net
Table 1: Representative Data from Quantum Chemical Calculations on Coumarin Derivatives
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.5 D | Provides information about the overall polarity of the molecule. |
Note: The data in this table are representative values for a generic coumarin derivative and are intended for illustrative purposes, as specific data for this compound is not available.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. This is particularly relevant for drug discovery and design.
The process involves generating a three-dimensional structure of the ligand (this compound) and docking it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These simulations can reveal key binding modes and specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
Table 2: Illustrative Molecular Docking Results for a Coumarin Derivative with a Protein Target
| Parameter | Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -8.2 | A lower binding energy suggests a stronger and more stable interaction. |
| Interacting Residues | Tyr70, Trp84, Phe330 | Identifies the specific amino acids in the binding pocket that interact with the ligand. |
| Hydrogen Bonds | 2 | Indicates the number of hydrogen bonds formed, which contribute to binding specificity. |
| Inhibition Constant (Ki) | 15 nM | A lower Ki value indicates a more potent inhibitor. |
Note: The data presented are hypothetical and for illustrative purposes to demonstrate the type of information obtained from molecular docking simulations.
Reaction Mechanism Elucidation through Computational Modeling
For instance, the synthesis of the closely related ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate is achieved through a Knoevenagel condensation reaction. researchgate.net Computational modeling could be used to investigate the detailed mechanism of this reaction, including the role of the catalyst and the energetics of each step. Similarly, the hydrolysis of the ester to form this compound could also be studied computationally to understand the factors influencing the reaction rate.
Studies on the reactions of other 8-ethoxycoumarin derivatives have been reported, providing a basis for potential computational investigations. nih.govresearchgate.netmdpi.com For example, the reactions of 3-acetyl-8-ethoxycoumarin have been explored, leading to a variety of heterocyclic compounds. nih.govresearchgate.netmdpi.com Computational modeling could provide deeper insights into the regioselectivity and stereoselectivity of these transformations.
Structure-Activity Relationship (SAR) Prediction through In Silico Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use computational approaches to establish these relationships. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
For this compound and its derivatives, a QSAR study would involve compiling a dataset of structurally related compounds with their measured biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can encode various properties, such as steric, electronic, and hydrophobic features. Statistical methods are then used to build a mathematical model that correlates the descriptors with the biological activity.
While specific QSAR studies on this compound were not identified, 3D-QSAR studies have been performed on other chromone derivatives to understand their antioxidant activities. nih.gov These studies have led to predictive models that can guide the design of novel antioxidants. nih.gov The principles of these studies could be applied to a series of this compound derivatives to explore their potential in various therapeutic areas.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Electronic | Partial charges, Dipole moment | Distribution of electrons in the molecule. |
| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule. |
| Hydrophobic | LogP | Lipophilicity of the molecule. |
| Topological | Connectivity indices | Atom connectivity and branching. |
Biological Activity and Mechanistic Studies of 8 Ethoxy 2h Chromene 3 Carboxylic Acid Derivatives
In Vitro Antioxidant Activity Mechanistic Studies
Derivatives of coumarin-3-carboxylic acid have demonstrated notable potential as antioxidant agents. The primary mechanism underlying this activity is their ability to scavenge free radicals, thereby neutralizing oxidative stress. The antioxidant capacity is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH•) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH• radical.
Quantitative structure-activity relationship (QSAR) studies have indicated that the presence and position of certain functional groups on the coumarin (B35378) ring are critical for antioxidant efficacy. Specifically, the inclusion of hydroxyl (-OH) groups on the ring structure is strongly correlated with enhanced DPPH• radical scavenging activity nih.gov. These groups can readily donate a hydrogen atom, stabilizing the free radical and terminating the oxidative chain reaction.
While direct data for 8-ethoxy-2H-chromene-3-carboxylic acid is limited, studies on closely related analogs provide insight into their potential activity. For instance, various coumarin-3-carboxylic acid hybrids have been synthesized and tested for their antioxidant capabilities. The effectiveness of these compounds is often compared to standard antioxidants like ascorbic acid or Trolox.
| Compound Derivative | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
|---|---|---|---|---|
| Coumarin–serine hybrid | DPPH | 28.23 µg/mL | Ascorbic Acid | 20.53 µg/mL |
| Coumarin–tyrosine hybrid | DPPH | 31.45 µg/mL | Ascorbic Acid | 20.53 µg/mL |
| 3-ethoxy carbonyl coumarin-8-propionamide derivative (with picoline) | DPPH | 89.57 µM | Ascorbic Acid | 92.67 µM |
This table presents the half-maximal inhibitory concentration (IC50) values from DPPH radical scavenging assays for various coumarin derivatives, indicating their antioxidant potential compared to a standard reference.
Anti-inflammatory Pathways and Molecular Targets
The anti-inflammatory properties of coumarin derivatives are primarily attributed to their ability to modulate key signaling pathways and molecular targets involved in the inflammatory cascade.
Secretory phospholipase A2 (sPLA2) is a critical enzyme in the inflammatory process, catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes. While specific inhibitory data for this compound on sPLA2 is not extensively documented, the broader class of coumarins has been investigated for the inhibition of enzymes within the inflammatory pathway, such as cyclooxygenase (COX). The structural characteristics of the coumarin nucleus make it a promising candidate for designing inhibitors that can fit into the active sites of such inflammatory enzymes.
A significant mechanism behind the anti-inflammatory effects of coumarin derivatives is the inhibition of pro-inflammatory cytokine production. nih.govnih.govresearchgate.net Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are central to initiating and sustaining inflammatory responses. nih.govnih.govresearchgate.net
Research has shown that many coumarins exert their effects by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that governs the expression of genes encoding pro-inflammatory cytokines. nih.govnih.gov By inhibiting NF-κB activation, these compounds can effectively downregulate the production of TNF-α, IL-1β, and IL-6, thereby mitigating the inflammatory response. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com For example, in studies involving lipopolysaccharide (LPS)-stimulated macrophages, certain coumarin derivatives have demonstrated a dose-dependent reduction in the levels of these key cytokines. mdpi.com
| Compound Class | Molecular Target/Pathway | Effect | Modulated Cytokines |
|---|---|---|---|
| Coumarin Derivatives (General) | NF-κB Signaling Pathway | Inhibition/Downregulation | TNF-α, IL-1β, IL-6 |
| Umbelliferone | NF-κB Signaling Pathway | Inhibition | TNF-α, IL-1β, IL-6 |
| Daphnetin | NF-κB Signaling Pathway | Downregulation | TNF-α, IL-1β, IL-6 |
| Osthole | NF-κB Signaling Pathway | Inhibition | TNF-α, IL-1β, IL-6 |
This table summarizes the modulatory effects of various coumarin derivatives on key pro-inflammatory signaling pathways and cytokines.
Anticancer and Antiproliferative Mechanisms in Cell Lines
Derivatives based on the 8-ethoxy-2H-chromene scaffold, particularly 8-ethoxy-3-nitro-2H-chromenes, have shown significant anticancer and antiproliferative activities against a range of human cancer cell lines. nih.gov These compounds have been found to be more potent than some standard reference drugs in inhibiting the growth of cancer cells. nih.govnih.gov The antiproliferative efficacy is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Studies on 8-ethoxy-3-nitro-2H-chromene derivatives have demonstrated potent growth inhibitory activity against leukemia (K562), lung cancer (A549), breast cancer (MCF-7), prostate cancer (PC3), and cervical cancer (HeLa) cell lines. nih.gov A closely related analog, 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene, exhibited an exceptionally low IC50 value of 0.2 µM against the MCF-7 breast cancer cell line. nih.gov
| Compound Derivative | Cancer Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|---|
| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene | MCF-7 | Breast | 0.2 |
| 8-methoxy-3-nitro-2-(phenyl)-2H-chromene | MCF-7 | Breast | 1.1 |
| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene | T-47D | Breast | 0.4 |
| 8-methoxy-3-nitro-2-(phenyl)-2H-chromene | T-47D | Breast | 1.5 |
| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene | MDA-MB-231 | Breast | 1.0 |
This table displays the potent antiproliferative activity (IC50 values) of 8-methoxy-3-nitro-2H-chromene derivatives, close analogs of the 8-ethoxy compounds, against various human breast cancer cell lines. nih.gov
One of the primary mechanisms through which chromene derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.govbrieflands.com This process is tightly regulated by a cascade of enzymes known as caspases and a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Studies on 2-aryl-3-nitro-2H-chromene derivatives have confirmed that their cytotoxic activity is mediated through the induction of apoptosis. nih.gov This has been verified through morphological analysis and assays that detect key apoptotic events, such as the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. nih.gov Furthermore, treatment of cancer cells with these compounds has been shown to alter the expression of regulatory proteins, leading to an increase in the expression of the pro-apoptotic Bax and a decrease in the expression of the anti-apoptotic Bcl-2, thereby shifting the cellular balance in favor of cell death. nih.gov
In addition to inducing apoptosis, chromene derivatives can also exert their antiproliferative effects by interfering with the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of this process is a hallmark of cancer.
Certain chromene derivatives have been shown to cause cell cycle arrest at specific checkpoints, preventing cancer cells from dividing and proliferating. For instance, a novel synthetic chromene derivative was found to cause an arrest at the G2/M phase of the cell cycle in HCT-116 colorectal cancer cells. This arrest prevents the cell from entering mitosis, ultimately inhibiting tumor growth. This modulation of the cell cycle represents another key mechanism of the anticancer action of this class of compounds.
Histone Deacetylase (HDAC) Inhibition Profiles
Derivatives of this compound, particularly those belonging to the coumarin-hydroxamic acid class, have been identified as inhibitors of histone deacetylases (HDACs). mdpi.com HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression; their dysregulation is a hallmark of many cancers, making them a key target for therapeutic intervention. nih.govmdpi.com The inhibitory action of these compounds stems from the specific pharmacophore arrangement, which typically includes a zinc-binding group (like a hydroxamic acid), a linker, and a "cap" group that interacts with the surface of the enzyme's active site. researchgate.netnih.gov
Research into coumarin-based HDAC inhibitors has led to the development of potent molecules. For instance, systematic structure-activity relationship (SAR) studies on related scaffolds have identified compounds with significant inhibitory activity against Class I and Class II HDACs. nih.gov One study highlighted a derivative, compound 7a , as a particularly potent inhibitor of HDAC1 and HDAC2, with IC50 values of 114.3 nM and 53.7 nM, respectively. dovepress.com Another compound, 8a , showed potent activity against the HT-29 cancer cell line with an IC50 of 1.96 µM. dovepress.com These findings underscore the potential of the chromene-3-carboxylic acid scaffold as a basis for developing novel anticancer agents that function via HDAC inhibition. nih.govdovepress.com
| Compound | Target | IC50 (nM) | Target Cell Line | IC50 (µM) |
|---|---|---|---|---|
| 7a | HDAC1 | 114.3 | SH-SY5Y | 1.60 |
| 7a | HDAC2 | 53.7 | SH-SY5Y | 1.60 |
| 8a | N/A | N/A | HT-29 | 1.96 |
Antimicrobial Efficacy and Mechanisms
The this compound framework is a key component in a variety of derivatives that exhibit significant antimicrobial properties. nih.govnih.gov
Antibacterial Action against Specific Strains
Numerous synthesized derivatives of 8-ethoxycoumarin have been screened for their antibacterial activity. nih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, coumarin-3-carboxylic acid (3-CCA) has demonstrated broad-spectrum antibacterial activity, with EC50 values against several plant pathogenic bacteria, including Ralstonia solanacearum and Xanthomonas axonopodis pv. manihotis, ranging from 26.64 µg/mL to 40.73 µg/mL. frontiersin.org The mechanism of action for 3-CCA involves disrupting the integrity of the bacterial cell membrane and inhibiting the growth of polar flagella. frontiersin.org
Further research into halogenated 3-nitro-2H-chromenes, which share the core chromene structure, has identified compounds with potent anti-staphylococcal activity. Mono-halogenated versions showed moderate activity with Minimum Inhibitory Concentration (MIC) values between 8–32 μg/mL. mdpi.com In contrast, tri-halogenated derivatives displayed powerful antibacterial effects, with MIC values dropping to 1–8 μg/mL against multidrug-resistant strains of S. aureus and S. epidermidis. mdpi.com Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene 5s was identified as a highly effective agent, with MIC values of 4 μg/mL against S. aureus and 1–4 μg/mL against S. epidermidis. mdpi.com
| Compound Class | Bacterial Target | MIC Range (µg/mL) |
|---|---|---|
| Mono-halogenated nitrochromenes | Staphylococcus strains | 8–32 |
| Tri-halogenated nitrochromenes | Staphylococcus strains | 1–8 |
| Compound 5s | S. aureus (multidrug-resistant) | 4 |
| Compound 5s | S. epidermidis (multidrug-resistant) | 1–4 |
Antifungal and Antiviral Considerations
The therapeutic utility of this chemical class extends to antifungal and antiviral applications. Ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have been studied for their potential antifungal activities against various common fungi. researchgate.net One derivative, compound 3b , demonstrated a notable inhibition rate of 60.29% against Fusarium oxysporum at a concentration of 500 ppm, marking it as a promising lead for further development. researchgate.net
In the antiviral domain, derivatives of 8-ethoxy-2-oxo-2H-chromene have shown efficacy. Specifically, thiazolidinone derivatives incorporating the 8-ethoxycoumarin moiety, such as Ethyl (Z)-2-((E)-2-(((Z)-1-(8-ethoxy-2-oxo-2H-chromen-3-yl)ethylidene ) hydrazono)-4-oxothiazolidin-5-ylidene)acetate , have exhibited excellent activity against the Punta Toro virus. uclan.ac.uk The structure-activity relationship studies indicated that substituents at the 8th position of the coumarin ring are crucial for this antiviral action. uclan.ac.uk
Protein-Ligand Interaction Profiling
Molecular docking studies are instrumental in elucidating the binding modes of this compound derivatives to their protein targets. nih.govujpronline.com These computational techniques help predict the interaction between a ligand and the active site of a protein, providing insights into the structural basis of their biological activity. ujpronline.com
For HDAC inhibitors, docking studies have been used to model the interaction of coumarin-based compounds with the catalytic domain of the enzyme. mdpi.com These studies often reveal that the hydroxamic acid or carboxylic acid group coordinates with the zinc ion in the active site, while the coumarin ring and other substituents form hydrophobic and hydrogen-bonding interactions with surrounding amino acid residues, contributing to the compound's binding affinity and selectivity. mdpi.comnih.gov
In the context of antimicrobial activity, docking can help understand how these compounds inhibit essential bacterial or fungal enzymes. By identifying key interactions within the active site, researchers can rationalize the observed efficacy and guide the design of new derivatives with improved potency and a better selectivity profile, minimizing potential off-target effects. nih.gov
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel 8-Ethoxy-2H-chromene-3-carboxylic Acid Analogs with Enhanced Activity
The core structure of this compound is ripe for derivatization to enhance its inherent properties or introduce new functionalities. Future synthetic strategies will likely focus on modifying key positions of the chromene ring to probe structure-activity relationships (SAR).
Key synthetic approaches for generating analogs can be adapted from established methods for similar chromene and coumarin (B35378) (2-oxo-2H-chromene) systems. The Knoevenagel condensation is a primary route, often starting with a substituted salicylaldehyde, such as 3-ethoxysalicylaldehyde, and a compound with an active methylene group, like diethyl malonate. This reaction, typically catalyzed by a base such as piperidine, can yield the ethyl ester of the corresponding 2-oxo-chromene (coumarin) analog, which can then be hydrolyzed to the carboxylic acid. researchgate.netresearchgate.net
Future work will involve creating a library of analogs by:
Varying substituents on the benzene ring: Introducing electron-donating or electron-withdrawing groups at positions 5, 6, and 7 could modulate the electronic properties and biological activity of the molecule.
Modifying the carboxylic acid group: Converting the carboxylic acid to esters, amides, or thioamides can significantly alter the compound's polarity, hydrogen bonding capability, and interaction with biological targets. For instance, a study on related 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives found that replacing the 3-nitro group with a carboxylic acid or ester eliminated its antagonist activity at the P2Y6 receptor, highlighting the critical role of the substituent at this position for specific biological targets. nih.gov
Introducing complexity: Incorporating the this compound scaffold into larger, hybrid molecules, such as flavanones or quinoline conjugates, could lead to compounds with novel or synergistic activities. researchgate.netmdpi.com
The following table outlines potential synthetic routes for creating key analogs, based on established chemical literature.
| Analog Type | Key Precursors | Synthetic Method | Potential Enhancement | Reference |
|---|---|---|---|---|
| Ethyl Ester Analog | 3-Ethoxysalicylaldehyde, Diethyl malonate | Piperidine-catalyzed Knoevenagel Condensation | Increased lipophilicity, potential prodrug | researchgate.net |
| Amide/Thiazole Analogs | 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid, Various amines/thiazoles | Amide coupling (e.g., using TBTU) | Altered target specificity and binding interactions | researchgate.net |
| Ring-Substituted Analogs | Substituted 3-ethoxysalicylaldehydes, Malonic acid | Knoevenagel Condensation | Modulated electronic properties and bioactivity | mdpi.com |
| 2H-Chromene Analogs (non-oxo) | N-(2-ethoxyphenoxy)acetamide, Methyleneoxetanone | Rhodium(III)-catalyzed C-H Activation/[3+3] Annulation | Access to non-coumarin chromene scaffold | organic-chemistry.org |
Advanced Mechanistic Elucidation of Biological and Material Properties
Understanding how this compound and its derivatives function at a molecular level is crucial for their rational development. Future research should employ advanced analytical and biochemical techniques to elucidate their mechanisms of action.
For biological applications, investigations would focus on identifying specific cellular targets. If an analog shows anti-inflammatory or anticancer potential, studies would aim to identify the enzymes or receptors it inhibits. For example, mechanistic studies on P2Y6 receptor antagonists have used assays measuring calcium mobilization and inositol phosphate production to confirm the mode of action. nih.gov Similar functional assays could be developed to screen and characterize this compound derivatives.
In the realm of materials science, the focus would be on understanding the solid-state properties of these compounds. Techniques like single-crystal X-ray diffraction can reveal the precise molecular structure and packing in the crystalline state. researchgate.net This information is vital for designing materials with specific optical or electronic properties. Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing and physical properties of the material. researchgate.net Future work could explore how modifying the chemical structure impacts these intermolecular interactions to create novel functional materials.
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future development of this compound and its analogs should prioritize environmentally benign methodologies. Research in this area can focus on several key aspects:
Sustainable Catalysts: Replacing traditional hazardous catalysts with greener alternatives. Studies on other chromene derivatives have successfully used recyclable catalysts like pyridine-2-carboxylic acid, which can function with high efficiency in aqueous solvent systems. nih.gov
Eco-Friendly Solvents: Shifting from volatile organic solvents to greener options like water, ethanol, or water-ethanol mixtures. nih.gov
Energy-Efficient Methods: Employing innovative techniques such as microwave irradiation or ultrasound-assisted synthesis, which can reduce reaction times and energy consumption. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Green metrics, such as Atom Economy (AE) and the E-factor (environmental factor), can be calculated to assess the sustainability of the synthetic routes. nih.gov
The following table compares conventional and potential green synthesis approaches for chromene derivatives.
| Parameter | Conventional Approach | Green Chemistry Approach | Reference |
|---|---|---|---|
| Catalyst | Homogeneous bases (e.g., piperidine) | Reusable/recyclable catalysts (e.g., pyridine-2-carboxylic acid) | nih.gov |
| Solvent | Volatile organic compounds (e.g., DMF, acetonitrile) | Water, ethanol, or water-ethanol mixtures | nih.gov |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound | nih.gov |
| Waste Profile | Higher E-factor, lower atom economy | Lower E-factor, higher atom economy | nih.gov |
Computational Design and Predictive Modeling for Targeted Applications
In silico methods are powerful tools for accelerating the discovery and optimization of new molecules. Future research on this compound should integrate computational modeling to guide synthetic efforts and predict the properties of novel analogs.
Quantitative Structure-Activity Relationship (QSAR) studies can be developed once a sufficient number of analogs have been synthesized and tested for a specific biological activity. By correlating structural descriptors of the molecules with their activity, QSAR models can predict the potency of untested compounds, helping to prioritize which analogs to synthesize next.
Molecular Docking simulations can predict how these molecules bind to the active site of a specific protein target. This information can provide insights into the mechanism of action and guide the design of derivatives with improved binding affinity and selectivity.
Density Functional Theory (DFT) and other quantum mechanical calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecules. Furthermore, computational methods like Hirshfeld surface analysis can be used to predict and analyze intermolecular interactions in the solid state, aiding in the design of crystalline materials with desired properties. By leveraging these predictive models, researchers can adopt a more targeted and efficient approach to developing this compound derivatives for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-ethoxy-2H-chromene-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via Knoevenagel condensation , a widely used method for coumarin derivatives. For example, reacting 8-ethoxy-2-hydroxybenzaldehyde with Meldrum's acid in ethanol under reflux (4–6 hours) with catalytic piperidine and acetic acid yields the target compound .
- Optimization : Key parameters include:
-
Temperature : 70–80°C to minimize side reactions.
-
Solvent : Ethanol or methanol for better solubility of intermediates.
-
Catalyst ratio : 5–10 mol% piperidine for efficient cyclization.
-
Workup : Crystallization from ethyl acetate/hexane mixtures improves purity (>95%) .
Table 1 : Synthesis Optimization Parameters
Parameter Optimal Range Impact on Yield Reaction Temperature 70–80°C Maximizes cyclization Solvent Ethanol Enhances solubility Catalyst (Piperidine) 5–10 mol% Accelerates condensation Reaction Time 4–6 hours Balances completion vs. degradation
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray crystallography : Resolves the planar coumarin core and ethoxy substituent orientation .
- NMR : H NMR confirms the ethoxy group (δ 1.4–1.5 ppm for CH, δ 4.1–4.3 ppm for OCH) and carboxylic acid proton (δ 12–13 ppm) .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~2500–3300 cm (broad O-H from COOH) .
Q. What preliminary biological activities have been reported for this compound?
- Binding Affinity Studies : The carboxylic acid and ethoxy groups enable interactions with enzymes (e.g., cyclooxygenase-2) and receptors. For analogs, IC values in enzymatic assays range from 10–50 µM, suggesting anti-inflammatory potential .
- Cellular Assays : Preliminary cytotoxicity studies in cancer cell lines (e.g., MCF-7) show moderate activity (EC ~20–100 µM), warranting structure-activity relationship (SAR) optimization .
Advanced Research Questions
Q. How can contradictory bioactivity data in different assay systems be resolved?
- Case Study : Discrepancies in IC values (e.g., 10 µM vs. 50 µM) may arise from assay conditions (pH, solvent) or protein binding.
- Resolution Strategy :
Standardize assay protocols (e.g., PBS buffer at pH 7.4, DMSO concentration ≤1%).
Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .
Validate results across multiple cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility (e.g., solubility increases from 0.1 mg/mL to >5 mg/mL) .
- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) for better membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoparticle Encapsulation : Use PLGA nanoparticles to achieve sustained release and reduce renal clearance .
Q. How do substituent modifications impact photophysical properties?
- Experimental Design : Compare fluorescence quantum yields () of derivatives with varying substituents (e.g., ethoxy vs. methoxy).
- Findings :
- The ethoxy group red-shifts absorption ( ~320 nm) compared to methoxy ( ~300 nm) due to electron-donating effects.
- decreases with bulky substituents (e.g., ethoxy: vs. methyl: ) due to steric hindrance .
Table 2 : Substituent Effects on Photophysical Properties
| Substituent | (nm) | |
|---|---|---|
| Ethoxy | 320 | 0.25 |
| Methoxy | 300 | 0.35 |
| Methyl | 290 | 0.45 |
Q. What computational methods predict interaction mechanisms with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5IKT). The carboxylic acid forms hydrogen bonds with Arg120 and Tyr355, while the ethoxy group occupies a hydrophobic pocket .
- MD Simulations : 100-ns simulations reveal stable binding with RMSD <2 Å, confirming target engagement .
Data Contradiction Analysis
- Example : Conflicting reports on cytotoxicity (e.g., EC = 20 µM vs. 100 µM).
- Root Cause : Differences in cell culture media (e.g., serum content alters compound stability).
- Solution : Pre-incubate the compound in media for 24 hours before assay to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
